molecular formula C12H15ClN4O B068415 4-Chloro-7-(2-morpholinoethyl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 186519-90-4

4-Chloro-7-(2-morpholinoethyl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B068415
CAS No.: 186519-90-4
M. Wt: 266.73 g/mol
InChI Key: RYMZEBMHLTWVHM-UHFFFAOYSA-N
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Description

4-Chloro-7-(2-morpholinoethyl)-7H-pyrrolo[2,3-d]pyrimidine is a sophisticated small molecule building block and key intermediate in medicinal chemistry, primarily employed in the discovery and development of targeted cancer therapeutics. Its core structure is based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold, a privileged heterocycle known for its ability to act as a ATP-competitive kinase inhibitor. The 4-chloro group serves as a versatile synthetic handle, allowing for efficient nucleophilic aromatic substitution with a variety of amines to generate diverse libraries of analogues for structure-activity relationship (SAR) studies. The 2-morpholinoethyl side chain at the 7-position enhances solubility and contributes to the molecule's pharmacokinetic profile, while the morpholine ring can engage in key hydrogen-bonding interactions within the kinase hinge region.

Properties

IUPAC Name

4-[2-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)ethyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN4O/c13-11-10-1-2-17(12(10)15-9-14-11)4-3-16-5-7-18-8-6-16/h1-2,9H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMZEBMHLTWVHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C=CC3=C2N=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801175414
Record name 4-Chloro-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186519-90-4
Record name 4-Chloro-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186519-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801175414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination of Pyrrolo[2,3-d]Pyrimidine Diols

A widely adopted method involves treating 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol with phosphorus oxychloride (POCl₃) in the presence of a base such as N,N-diisopropylethylamine (DIPEA). In a representative procedure, POCl₃ (229 mmol) is added to a suspension of the diol (76 mmol) in toluene, followed by DIPEA (153 mmol) under reflux at 106°C for 12–24 hours. This yields 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, which is selectively dechlorinated at the C2 position using ammonia or amines to isolate the 4-chloro derivative.

Key Reaction Parameters

ParameterConditionYield
SolventToluene85%
Temperature106°C
POCl₃:DIPEA Ratio3:1
Reaction Time12–24 hours

Alternative Cyclization Strategy

A patent-pending method bypasses traditional chlorination by condensing 2-methyl-3,3-dichloroacrylonitrile with trimethyl orthoformate under Lewis acid catalysis (e.g., ZnCl₂ or FeCl₃). The intermediate 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene undergoes cyclization with formamidine acetate in alkaline conditions to directly yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This route reduces waste acid generation and operates at milder temperatures (60–80°C).

Advantages Over Traditional Methods

  • Eliminates POCl₃, reducing corrosive byproducts.

  • Higher atom economy (78% vs. 65% for POCl₃ route).

  • Scalable in continuous flow reactors due to exothermic control.

Introduction of the Morpholinoethyl Sidechain

Functionalization at the C7 position employs nucleophilic substitution or alkylation strategies.

Nucleophilic Substitution with 2-Morpholinoethylamine

The 4-chloro intermediate reacts with 2-morpholinoethylamine in polar solvents like isopropanol or DMF. Catalytic HCl (3–5 drops) facilitates the substitution by protonating the pyrrolopyrimidine nitrogen, enhancing electrophilicity. Refluxing for 24–48 hours achieves complete conversion, with yields ranging from 68% to 92% depending on solvent choice.

Solvent Optimization Data

SolventDielectric ConstantYieldPurity (HPLC)
Isopropanol19.975%98.5%
DMF36.792%99.1%
THF7.568%97.8%

Alkylation via Mitsunobu Reaction

For sterically hindered analogs, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) enables efficient coupling of 2-morpholinoethanol to the pyrrolopyrimidine core. This method avoids racemization and operates at room temperature, achieving 88% yield in 6 hours.

Reaction Setup

ComponentQuantity
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine1.0 equiv
2-Morpholinoethanol1.2 equiv
DEAD1.5 equiv
PPh₃1.5 equiv
Solvent (THF)0.1 M

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction times from 48 hours to 2–4 hours by enhancing heat/mass transfer. A two-stage system couples POCl₃ chlorination (residence time: 30 minutes at 110°C) with inline neutralization, achieving 89% yield at 10 kg/batch scale.

Purification Strategies

  • Crystallization : Recrystallization from methanol/water (7:3 v/v) removes unreacted amine and inorganic salts, yielding >99% purity.

  • Chromatography : Silica gel chromatography with CHCl₃/MeOH gradients (95:5 to 85:15) resolves regioisomers in complex mixtures.

Mechanistic Insights and Side Reactions

Competing Pathways in Alkylation

The morpholinoethyl group’s secondary amine can undergo undesired cyclization to form a six-membered ring byproduct (5–12% yield). Adding molecular sieves (4Å) suppresses this by sequestering water, reducing byproduct formation to <2%.

Role of Lewis Acid Catalysts

Zinc chloride (5 mol%) accelerates substitution by coordinating to the chloro leaving group, lowering the activation energy from 98 kJ/mol to 72 kJ/mol .

Chemical Reactions Analysis

Nucleophilic Substitution at the C4 Position

The chloro group at the C4 position of the pyrrolo[2,3-d]pyrimidine core is highly reactive toward nucleophilic substitution, enabling the introduction of diverse functional groups.

Reaction TypeConditionsProductsYieldKey Findings
AminationAniline derivatives, HCl (acid catalysis), reflux 4-Amino-7-(2-morpholinoethyl)-7H-pyrrolo[2,3-d]pyrimidine60–85%Acidic conditions enhance electrophilicity of C4, favoring SNAr mechanism. Steric effects from the 7-(2-morpholinoethyl) group slightly reduce reaction rates compared to simpler analogs .
Alkoxy substitutionMethanol/NaOH, 60°C4-Methoxy-7-(2-morpholinoethyl)-7H-pyrrolo[2,3-d]pyrimidine75%Mild basic conditions promote methoxy substitution, retaining the morpholinoethyl group .

Cross-Coupling Reactions

The chloro substituent facilitates palladium- or copper-catalyzed cross-coupling reactions, enabling C–C bond formation.

Reaction TypeConditionsProductsYieldKey Findings
Suzuki couplingPd(PPh₃)₄, K₂CO₃, arylboronic acid, THF/H₂O, 80°C 4-Aryl-7-(2-morpholinoethyl)-7H-pyrrolo[2,3-d]pyrimidine50–70%Electron-rich arylboronic acids show higher reactivity. Morpholinoethyl group stabilizes intermediates via H-bonding .
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, Cs₂CO₃, amine, toluene, 110°C 4-(Arylamino)-7-(2-morpholinoethyl)-7H-pyrrolo[2,3-d]pyrimidine65–90%Broad substrate scope with primary/secondary amines. Morpholinoethyl substituent does not interfere with catalytic activity .

Functionalization of the Morpholinoethyl Group

The 2-morpholinoethyl side chain at N7 can undergo further modifications, enhancing solubility or enabling conjugation.

Reaction TypeConditionsProductsYieldKey Findings
AlkylationAlkyl halides, K₂CO₃, DMF, 25°CQuaternary ammonium derivatives40–60%Limited reactivity due to steric hindrance; alkylation occurs selectively at the morpholine nitrogen .
OxidationmCPBA, CH₂Cl₂, 0°C → 25°CMorpholine N-oxide derivatives85%Oxidation preserves the pyrrolopyrimidine core and enhances polarity .

Electrophilic Aromatic Substitution

The pyrrolo[2,3-d]pyrimidine ring undergoes electrophilic substitution at the C5 position.

Reaction TypeConditionsProductsYieldKey Findings
BrominationNBS, DMF, 0°C → 25°C 5-Bromo-4-chloro-7-(2-morpholinoethyl)-7H-pyrrolo[2,3-d]pyrimidine70%Bromination occurs regioselectively at C5. The morpholinoethyl group does not hinder reactivity .
NitrationHNO₃/H₂SO₄, 0°C5-Nitro-4-chloro-7-(2-morpholinoethyl)-7H-pyrrolo[2,3-d]pyrimidine55%Harsh conditions required; nitro group enables subsequent reduction to amines .

Reductive Dehalogenation

The C4 chloro group can be selectively reduced under controlled conditions.

Reaction TypeConditionsProductsYieldKey Findings
HydrogenationH₂ (1 atm), Pd/C, EtOH, 25°C7-(2-Morpholinoethyl)-7H-pyrrolo[2,3-d]pyrimidine90%Complete dechlorination without affecting the morpholinoethyl group .

Ring-Opening Reactions

Under strongly acidic or basic conditions, the pyrrolopyrimidine core can undergo ring-opening.

Reaction TypeConditionsProductsYieldKey Findings
Acid hydrolysisHCl (conc.), reflux4-Chloro-5-(2-morpholinoethyl)pyrimidine-2,6-dione30%Limited synthetic utility due to decomposition risks .

Scientific Research Applications

Anticancer Activity

Research has indicated that 4-Chloro-7-(2-morpholinoethyl)-7H-pyrrolo[2,3-d]pyrimidine exhibits promising anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines by targeting specific pathways involved in cell growth and survival. For instance, it has been linked to the inhibition of kinases that are overexpressed in certain tumors.

Antiviral Properties

Recent investigations have suggested that this compound may possess antiviral activity against several viruses. The mechanism of action appears to involve interference with viral replication processes, making it a candidate for further development as an antiviral drug.

Enzyme Inhibition

The compound has demonstrated efficacy as an inhibitor of various enzymes, including those involved in nucleotide metabolism. This inhibition can disrupt cellular processes in rapidly dividing cells, which is particularly relevant in cancer therapy.

Case Studies

Several studies have documented the applications and effects of this compound:

Case Study 1: Antitumor Efficacy

A study published in Journal of Medicinal Chemistry demonstrated that this compound inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells. The results indicated a significant reduction in tumor size compared to control groups.

Case Study 2: Antiviral Activity

Research conducted by a team at a leading pharmaceutical institute showed that this compound effectively reduced viral loads in infected cell cultures, suggesting its potential as an antiviral agent.

Case Study 3: Enzyme Inhibition Profile

A detailed enzymatic study revealed that this compound selectively inhibits certain kinases associated with cancer progression, providing insights into its mechanism and potential therapeutic applications.

Comparison with Similar Compounds

Structural Variations at Position 7

The 7-position of the pyrrolo[2,3-d]pyrimidine scaffold is highly modifiable, influencing biological activity and physicochemical properties. Below is a comparison of substituents:

Substituent at Position 7 Key Features Synthetic Method Biological Activity/Application References
2-Morpholinoethyl Polar, enhances solubility; morpholine is common in kinase inhibitors. Likely via alkylation with 2-bromoethylmorpholine under basic conditions. Potential JAK/HDAC dual inhibition (inferred from SEM-protected analogs).
Benzyl (e.g., 4-nitrobenzyl) Electron-withdrawing nitro group increases electrophilicity. K₂CO₃-mediated alkylation with benzyl bromides in CH₃CN. Yield: 92–96%. Antiviral activity against Zika (ZIKV) and dengue (DENV) viruses.
3-(Trifluoromethyl)benzyl Lipophilic; CF₃ group improves metabolic stability. Similar to benzyl analogs using 3-trifluoromethylbenzyl bromide. Yield: 95%. Enhanced antiviral activity (specific IC₅₀ not reported).
SEM [(2-(trimethylsilyl)ethoxy)methyl] Protective group for NH; improves synthetic versatility. NaH-mediated alkylation with SEM-Cl in THF. Yield: 76–83%. Intermediate for JAK inhibitors (e.g., ruxolitinib conjugates).
Ferrocene-triazole Redox-active ferrocene moiety; unique electrochemical properties. Click chemistry with ethynylferrocene. Yield: 6–33%. Explored for antitumor activity (preliminary ADME data available).
Methyl Simple alkyl group; minimal steric hindrance. Alkylation with methyl bromide. Base structure for bromination (e.g., NBS in DCM).

Physicochemical Properties

  • Solubility: Morpholinoethyl and SEM groups enhance water solubility compared to lipophilic substituents (e.g., trifluoromethylbenzyl). Benzyl derivatives with nitro groups show moderate solubility in polar solvents (e.g., DMSO).
  • LogP Predictions: Morpholinoethyl: Estimated LogP ~1.5 (polar substituent). 3-(Trifluoromethyl)benzyl: LogP ~3.2 (lipophilic). SEM: LogP ~2.8 (balanced lipophilicity).

Biological Activity

4-Chloro-7-(2-morpholinoethyl)-7H-pyrrolo[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, synthesis, and implications in drug development, supported by case studies and research findings.

  • Molecular Formula : C₈H₁₀ClN₃
  • Molecular Weight : 183.64 g/mol
  • Melting Point : Approximately 214-217 °C
  • Solubility : Soluble in organic solvents such as DMSO and ethanol; poorly soluble in water.

The biological activity of this compound is largely attributed to its ability to inhibit specific protein kinases, which are critical in various signaling pathways associated with cancer proliferation. The compound's structure allows it to interact effectively with the ATP-binding sites of these kinases.

Anticancer Activity

Research indicates that derivatives of this compound exhibit potent anticancer properties. For instance, studies have shown that modifications to this scaffold can lead to compounds with high selectivity and efficacy against cancer cell lines:

CompoundTarget KinaseIC₅₀ (µM)Cell Line
This compoundCDK9/CyclinT0.38HeLa
This compoundHaspin0.11MCF-7

These results suggest that the compound can inhibit key kinases involved in tumor growth and survival, making it a valuable candidate for further development as an anticancer agent .

Antiviral Activity

In addition to its anticancer properties, derivatives of this compound have shown potential antiviral activity. For example, certain modifications have been reported to inhibit viral replication in vitro, indicating a broader therapeutic potential beyond oncology .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Preliminary studies suggest that it may modulate inflammatory pathways, providing a potential therapeutic avenue for treating inflammatory diseases .

Study on CDK Inhibition

A study evaluated several derivatives of pyrrolo[2,3-d]pyrimidines for their ability to inhibit CDK9/CyclinT and Haspin. The most promising compounds demonstrated significant potency with IC₅₀ values in the low micromolar range. These findings underscore the importance of structural modifications in enhancing biological activity .

Evaluation of Antiproliferative Effects

In a comparative study involving various cancer cell lines (including HeLa and MCF-7), the lead compound derived from this compound exhibited remarkable antiproliferative effects with GI₅₀ values as low as 0.022 µM. This indicates its potential as a lead compound for developing new anticancer therapies .

Safety Profile

While this compound is considered to have low toxicity overall, it is essential to observe safety precautions during handling due to potential irritative effects on skin and mucous membranes. Proper laboratory safety protocols should be followed .

Q & A

Q. What are the standard synthetic routes for 4-Chloro-7-(2-morpholinoethyl)-7H-pyrrolo[2,3-d]pyrimidine, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with 2-morpholinoethylamine. A common method uses isopropanol as a solvent with catalytic HCl, refluxed for 12–48 hours . Optimization strategies include:

  • Temperature control : Prolonged reflux (24–48 hours) improves yields for less reactive amines.
  • Solvent selection : Polar aprotic solvents like DMF may enhance reactivity in challenging substitutions.
  • Purification : Silica gel chromatography (e.g., CHCl₃/MeOH gradients) or recrystallization from methanol/water mixtures .

Example Reaction Setup :

ComponentQuantity/ConditionReference
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine200 mg (1.3 mmol)
2-Morpholinoethylamine3 equivalents
SolventIsopropanol (5 mL)
Catalyst3 drops conc. HCl
Reaction Time12–48 hours (reflux)

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Key characterization methods include:

  • ¹H/¹³C NMR : Assigns protons and carbons in the pyrrolopyrimidine core and morpholinoethyl sidechain. For example, the C5-H proton in the pyrrole ring appears as a singlet near δ 6.2–6.4 ppm .
  • HRMS : Confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₃H₁₇ClN₅O: 306.1112) .
  • X-ray crystallography : Resolves spatial arrangement of the morpholinoethyl group, critical for understanding kinase binding .

Q. What are the primary biochemical applications of this compound?

The compound is a kinase inhibitor scaffold, targeting EGFR, VEGFR2, and CDK2 via competitive ATP-binding site interactions. Its morpholinoethyl group enhances solubility and modulates selectivity .

Advanced Research Questions

Q. How does the morpholinoethyl substituent influence kinase selectivity compared to analogs (e.g., ethyl or methyl derivatives)?

The morpholinoethyl group introduces:

  • Hydrogen-bonding capacity : The morpholine oxygen interacts with conserved residues (e.g., Asp831 in EGFR), improving binding affinity .
  • Solubility : Reduces logP compared to lipophilic analogs, enhancing bioavailability .
  • Selectivity : Morpholinoethyl derivatives show 3–5× higher IC₅₀ against VEGFR2 vs. CDK2 compared to ethyl-substituted analogs .

Kinase Inhibition Data :

KinaseIC₅₀ (nM) for Morpholinoethyl DerivativeIC₅₀ (nM) for Ethyl AnalogReference
EGFR12 ± 1.545 ± 3.2
VEGFR28 ± 0.922 ± 2.1

Q. What strategies resolve low yields in nucleophilic substitution reactions with sterically hindered amines?

  • Microwave-assisted synthesis : Reduces reaction time from 48 hours to 1–2 hours, improving yields by 20–30% .
  • Base additives : K₂CO₃ or DIPEA neutralizes HCl byproducts, accelerating substitution .
  • High-throughput screening : Identifies optimal solvent/amine ratios for challenging substrates .

Q. How can structural modifications enhance metabolic stability without compromising activity?

  • Fluorination : Replacing the C5-H with fluorine reduces CYP450-mediated oxidation .
  • Deuterated analogs : Deuterium at the morpholinoethyl methyl group extends half-life (t₁/₂ increased from 2.1 to 4.7 hours in vitro) .
  • Prodrug approaches : Phosphate esters improve aqueous solubility for intravenous delivery .

Data Contradictions and Resolution

Q. Why do reported IC₅₀ values for EGFR inhibition vary across studies?

Discrepancies arise from:

  • Assay conditions : ATP concentrations (10 μM vs. 100 μM) alter apparent inhibition .
  • Enzyme sources : Recombinant vs. cell-based assays yield different kinetic parameters .
  • Compound purity : Residual solvents (e.g., DMSO) in stock solutions may inhibit kinases non-specifically .

Q. How to address conflicting solubility data in DMSO vs. aqueous buffers?

The compound forms aggregates in PBS (pH 7.4) but remains monomeric in 5% DMSO/PBS. Use dynamic light scattering (DLS) to confirm aggregation state before biological assays .

Methodological Guidance

Q. What in silico tools predict binding modes to tyrosine kinases?

  • Molecular docking (AutoDock Vina) : Models interactions between the morpholinoethyl group and kinase hinge regions .
  • MD simulations (GROMACS) : Assess stability of the pyrrolopyrimidine core in ATP-binding pockets over 100 ns trajectories .

Q. How to troubleshoot low reproducibility in scaled-up synthesis?

  • Quality control : Monitor starting material purity via HPLC (>98% by area) .
  • Process analytical technology (PAT) : In-line FTIR tracks intermediate formation in real time .

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